molecular formula C7H10N2O3 B2943130 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944906-41-6

3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B2943130
CAS No.: 944906-41-6
M. Wt: 170.168
InChI Key: KXCQFZZGMDXNGS-UHFFFAOYSA-N
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Description

3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a bulky tert-butyl group at the 3-position and a carboxylic acid moiety at the 5-position. It is synthesized via a one-pot reaction starting from tert-butylamidoxime and 4-aminobenzoic acid, involving activation with carbonyldiimidazole (CDI) followed by cyclodehydration . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of natural product analogs. For example, derivative 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (7) demonstrated potent antitumor activity with a mean IC50 of 9.4 µM across 11 cancer cell lines .

Properties

IUPAC Name

3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)12-9-6/h1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCQFZZGMDXNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of tert-butylamidoxime with 4-aminobenzonitrile in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction is carried out in dimethylformamide (DMF) as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like DMF or acetonitrile .

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic organic compound with an oxadiazole ring, a tert-butyl group at the third position, and a carboxylic acid group at the fifth position. It has a molecular formula of C8H12N2O3C_8H_{12}N_2O_3 and a molecular weight of 170.17 g/mol. The compound's structure gives it unique chemical properties and potential biological activities.

Scientific Research Applications

This compound has applications in medicinal chemistry, drug design, and synthesis because of its biological activities. Research indicates that it has potential antitumor and antimicrobial properties and interacts with biological targets, including muscarinic receptors and enzymes such as tyrosine kinase. The electronegativity of nitrogen and oxygen atoms in its structure allows it to bond through hydrogen. Studies have also explored its antiviral and anti-inflammatory effects.

This compound exhibits significant biological activity and interacts with multiple biological targets. These interactions suggest it could be a therapeutic agent for treating various diseases.

Structural Similarity

Several compounds are structurally similar to this compound:

Compound NameStructural FeaturesUnique Properties
1,2,4-Oxadiazole DerivativesContains an oxadiazole ringVaries in substituents; similar biological activities
1,3,4-Oxadiazole DerivativesDifferent nitrogen arrangementExhibits significant biological and chemical properties
Methyl 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylateMethyl ester derivativeEnhanced lipophilicity; used in medicinal chemistry

The tert-butyl group in this compound enhances its lipophilicity and stability compared to other oxadiazole derivatives, which contributes to its specific biological activities and applications.

Case Studies

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can act as a bioisostere for amides and esters, enhancing the compound’s stability and binding affinity to its targets . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid tert-butyl (3), COOH (5) C7H9N3O3 213.23 Antitumor (IC50 ~9.4 µM)
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate 4-Cl-phenyl (3), COOEt (5) C11H9ClN2O3 252.65 Antihypertensive activity
3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide Phenyl (3), CONHNH2 (5) C9H8N4O2 204.19 Precursor for hydrazide derivatives
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid isopropyl (3), COOH (5) C6H8N2O3 156.14 Lab chemical; moderate toxicity (H302, H315)
Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate tert-butyl (3), COOEt (5) C9H14N2O3 198.22 Lipophilic analog for improved bioavailability

Substituent Effects on Properties and Bioactivity

  • For instance, its presence in compound 7 contributed to antitumor efficacy . Replacing tert-butyl with smaller groups (e.g., isopropyl or phenyl) reduces steric hindrance but may decrease metabolic stability. The isopropyl analog (C6H8N2O3) exhibits higher acute oral toxicity (H302) compared to tert-butyl derivatives .
  • Functional Group Modifications :

    • Carboxylic Acid vs. Ester : The carboxylic acid group (5-position) in this compound enhances hydrogen-bonding capacity, critical for target interaction. In contrast, ethyl ester derivatives (e.g., CAS 163719-73-1) improve lipophilicity, aiding membrane permeability .
    • Sulfonylmethyl Substituents : Derivatives like 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate (2c) introduce sulfonyl groups, expanding pharmacological profiles (e.g., antihypertensive effects) .

Biological Activity

3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Anticancer Properties

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. A study reported that a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-70.65
This compoundHeLa2.41
Compound AHT-2992.4

These findings suggest that modifications to the oxadiazole structure can enhance anticancer activities, making them potential candidates for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Modified versions of these compounds have shown effectiveness against various pathogens, including multidrug-resistant strains. For example, some derivatives demonstrated potent activity against Clostridioides difficile and Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 3 µg/mL .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundPathogenMIC (µg/mL)
This compoundC. difficile3
This compoundE. faecium4

These results indicate that oxadiazole derivatives could serve as effective antimicrobial agents in treating infections caused by resistant bacteria.

The mechanism by which oxadiazoles exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For instance, certain derivatives have been shown to inhibit glycogen synthase kinase 3 (GSK-3), a key regulator in cellular proliferation and differentiation . Moreover, studies using flow cytometry have revealed that these compounds can induce apoptosis in cancer cells through caspase activation .

Case Studies

Several case studies illustrate the therapeutic potential of oxadiazole derivatives:

  • Cytotoxicity Study : A derivative was tested on MCF-7 and HeLa cell lines, showing significant apoptotic effects at concentrations correlating with their IC50 values.
  • Antimicrobial Efficacy : In vivo studies demonstrated the effectiveness of modified oxadiazoles against gastrointestinal pathogens in animal models.

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